5h-Azepino[1,2-a]benzimidazole

Lipophilicity LogP Drug-likeness

5H-Azepino[1,2-a]benzimidazole (CAS 16977-17-6) is a tricyclic heteroaromatic scaffold formed by angular fusion of a seven‑membered azepine ring to the a‑face of a benzimidazole core. With a molecular formula of C₁₂H₁₀N₂ and a molecular weight of 182.22 g mol⁻¹, it is the parent ring system of a chemical series that has been elaborated into GABA‑A receptor modulators, HCV NS5B polymerase inhibitors, and potential antitumour cytotoxins via derivative synthesis.

Molecular Formula C12H10N2
Molecular Weight 182.226
CAS No. 16977-17-6
Cat. No. B579102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5h-Azepino[1,2-a]benzimidazole
CAS16977-17-6
Synonyms5H-Azepino[1,2-a]benzimidazole(8CI)
Molecular FormulaC12H10N2
Molecular Weight182.226
Structural Identifiers
SMILESC1=CC=C2NC3=CC=CC=C3N2C=C1
InChIInChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-9,13H
InChIKeyDNSKIVPTNVTNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Azepino[1,2-a]benzimidazole (CAS 16977-17-6): Scaffold Overview for Procurement and Library Design


5H-Azepino[1,2-a]benzimidazole (CAS 16977-17-6) is a tricyclic heteroaromatic scaffold formed by angular fusion of a seven‑membered azepine ring to the a‑face of a benzimidazole core [1]. With a molecular formula of C₁₂H₁₀N₂ and a molecular weight of 182.22 g mol⁻¹, it is the parent ring system of a chemical series that has been elaborated into GABA‑A receptor modulators, HCV NS5B polymerase inhibitors, and potential antitumour cytotoxins via derivative synthesis [2][3]. The unsubstituted scaffold serves as a versatile synthetic intermediate whose physicochemical profile differs measurably from its six‑membered and five‑membered fused analogues, making it a deliberate choice when specific lipophilicity, conformational, or ring‑size parameters must be dialled into a discovery programme .

Why a Generic Benzimidazole or Imidazopyridine Cannot Substitute for 5H-Azepino[1,2-a]benzimidazole in Lead Optimisation


Angularly fused benzimidazole scaffolds are not interchangeable building blocks. The 5H‑azepino[1,2‑a]benzimidazole core carries a seven‑membered azepine ring that imparts higher calculated lipophilicity (XLogP ≈ 2.8) than the six‑membered pyrido[1,2‑a]benzimidazole (XLogP ≈ 2.3) or the five‑membered imidazo[1,2‑a]pyridine (LogP ≈ 1.33) . The tetrahydro derivative of the azepino[1,2‑a]benzimidazole series exhibits a predicted pKₐ of 6.03 ± 0.20, placing its basicity in a range that critically affects ionisation state under physiological conditions relative to more basic pyrido‑analogues . These combined differences in lipophilicity, ionisation, and ring conformational dynamics mean that substituting a pyrido‑ or imidazo‑fused congener for the azepino scaffold will alter LogD, hydrogen‑bond acceptor geometry, and potentially target engagement profiles—parameters that cannot be corrected by simple side‑chain modification [1].

Quantitative Differentiation Evidence for 5H-Azepino[1,2-a]benzimidazole versus Closest Fused Benzimidazole Scaffolds


Lipophilicity Differentiation: 5H‑Azepino[1,2‑a]benzimidazole vs. Pyrido[1,2‑a]benzimidazole vs. Imidazo[1,2‑a]pyridine

The calculated partition coefficient (LogP) of the 5H‑azepino[1,2‑a]benzimidazole scaffold (represented by the 6H‑tautomer, XLogP ≈ 2.62–2.8) exceeds that of the six‑membered pyrido[1,2‑a]benzimidazole (LogP = 2.33) and is approximately twice the value of the five‑membered imidazo[1,2‑a]pyridine (LogP = 1.33) . This ~0.3–1.3 log‑unit increase translates to a 2‑ to 20‑fold higher n‑octanol/water partition when the azepine ring replaces a pyridine or imidazole, directly impacting membrane permeability, metabolic clearance, and off‑target promiscuity risk [1].

Lipophilicity LogP Drug-likeness Scaffold selection

Ring‑Size Impact on Basicity: Azepino[1,2‑a]benzimidazole pKₐ vs. Pyrido[1,2‑a]benzimidazole Analogues

The tetrahydro‑azepino[1,2‑a]benzimidazole shows a predicted pKₐ of 6.03 ± 0.20 . In contrast, pyrido[1,2‑a]benzimidazole (PBI) derivatives typically exhibit calculated pKₐ values in the range of 2.9–10.8 depending on substitution, with the unsubstituted PBI core having a predicted pKₐ ≈ 2.90 ± 0.50 for the protonated pyridine nitrogen . The azepino scaffold's pKₐ near physiological pH (6.0) means that a significant fraction of the free base exists at pH 7.4, whereas the more basic pyrido‑analogues may be predominantly protonated, altering both passive permeability and target‑binding electrostatics.

Ionisation state pKa Physicochemical profiling CNS drug design

Conformational Flexibility: Seven‑Membered Azepine vs. Six‑Membered Pyrido[1,2‑a]benzimidazole in Receptor Binding

The seven‑membered azepine ring in 5H‑azepino[1,2‑a]benzimidazole introduces conformational degrees of freedom not available to the rigid planar pyrido[1,2‑a]benzimidazole (PBI) system. X‑ray crystallographic and NMR studies on the related diazepino[1,2‑a]benzimidazole series demonstrate that the seven‑membered ring can adopt boat and chair conformations, modulating the spatial presentation of substituents to the benzodiazepine binding site on GABA‑A receptors [1]. In contrast, PBIs are essentially planar aromatics whose conformational space is limited to N(5)‑substituent rotation [2]. This conformational difference is hypothesised to underlie the distinct GABA‑A receptor subtype selectivity profiles reported for azepino‑ versus pyrido‑fused ligands in the patent literature [3].

Conformational analysis GABA‑A receptor Scaffold hopping Structure-based design

Topological Polar Surface Area: Conservation Across Fused Benzimidazole Scaffolds with Implications for Permeability

The topological polar surface area (TPSA) of the 6H‑azepino[1,2‑a]benzimidazole scaffold is 17.82 Ų, which is essentially identical to the TPSA of pyrido[1,2‑a]benzimidazole (17.82 Ų) and marginally higher than the TPSA of 2H‑azepino[1,2‑a]benzimidazole (17.30 Ų) or imidazo[1,2‑a]pyridine (17.3 Ų) . This invariance indicates that the additional carbon atom in the seven‑membered ring does not introduce additional hydrogen‑bond donors or acceptors. Consequently, the Lipinski‑compliant TPSA (<140 Ų) is maintained across the series, and the differentiation in permeability must be attributed to lipophilicity (LogP) and ionisation (pKₐ) rather than to hydrogen‑bonding capacity.

TPSA Permeability Rule-of-Five Physicochemical profiling

Procurement‑Relevant Application Scenarios for 5H-Azepino[1,2-a]benzimidazole Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Scaffold Selection Where Elevated LogP and Tunable pKₐ Are Required

Programmes targeting the GABA‑A receptor benzodiazepine binding site can utilise 5H‑azepino[1,2‑a]benzimidazole as a core scaffold when the desired profile demands higher lipophilicity (XLogP ≈ 2.8) than the established pyrido[1,2‑a]benzimidazole (PBI) series (LogP = 2.33) and a pKₐ near 6.0 to control the ionised/neutral ratio at blood–brain barrier pH . The 4‑oxo‑azepino[1,2‑a]benzimidazole‑5‑carboxyl derivatives disclosed in U.S. Patent 6,218,384 exemplify this application, showing utility as muscle relaxants, anxiolytics, and anticonvulsants [1].

Antiviral Library Synthesis: HCV NS5B Polymerase Inhibitor Scaffold Derivatisation

The tetrahydro‑6H‑azepino[1,2‑a]benzimidazole substructure has been elaborated into inhibitors of the hepatitis C virus (HCV) NS5B polymerase . The seven‑membered ring provides a distinct vector geometry for substituent attachment compared to five‑ or six‑membered fused benzimidazoles, potentially accessing polymerase sub‑pockets not reached by imidazo‑ or pyrido‑fused cores. Procurement of the 5H‑azepino[1,2‑a]benzimidazole parent scaffold enables library synthesis of 3‑carboxylic acid derivatives with reported anti‑HCV activity .

Antitumour Agent Development: Bioreductive Cytotoxin Elaboration from the Azepino[1,2‑a]benzimidazole Scaffold

Fahey and Aldabbagh (2008) demonstrated that 3‑methoxy‑azepino[1,2‑a]benzimidazole can be elaborated to 3‑(N‑aziridinyl)‑7,8,9,10‑tetrahydro‑6H‑azepino[1,2‑a]benzimidazole‑1,4‑dione, a potential bioreductive cytotoxin targeting hypoxic tumour cells [2]. The azepino scaffold is the required precursor for this synthetic sequence; pyrido‑ or imidazo‑fused benzimidazoles cannot be substituted because the methoxy‑directed nitration and subsequent aziridinyl introduction depend on the electronic and steric environment of the seven‑membered ring [3].

Physicochemical Property‑Based Library Design: LogP‑Driven Compound Selection

When constructing a fragment library or a lead‑like compound collection with graduated lipophilicity, 5H‑azepino[1,2‑a]benzimidazole fills a specific LogP gap (~2.6–2.8) between the more hydrophilic imidazo[1,2‑a]pyridine (LogP ≈ 1.3) and the more lipophilic dibenzo‑fused systems . Its conserved TPSA of 17.82 Ų ensures that the added lipophilicity does not compromise hydrogen‑bonding capacity, making it an ideal scaffold for multiparameter optimisation (MPO) score‑driven library design .

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